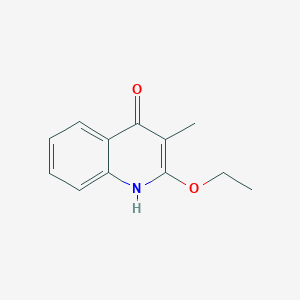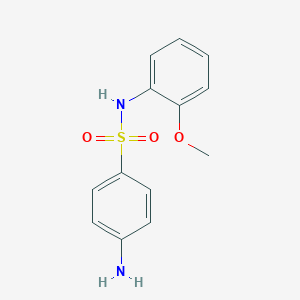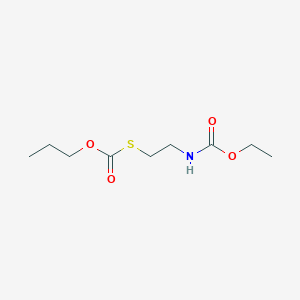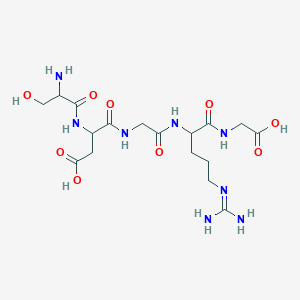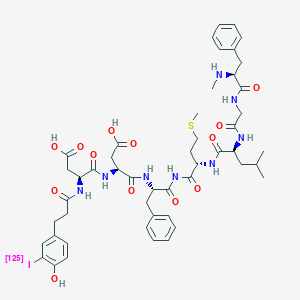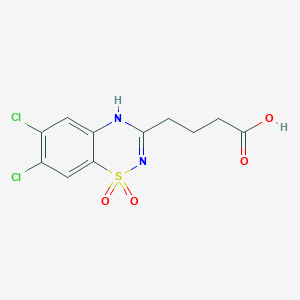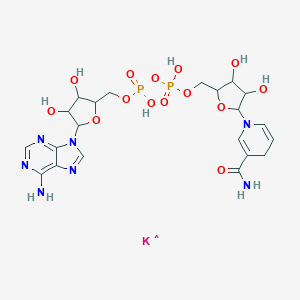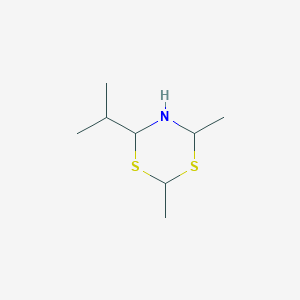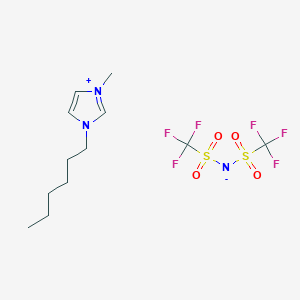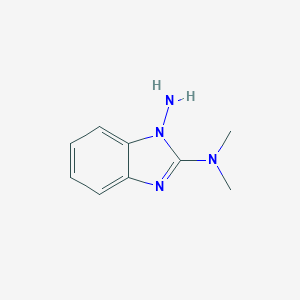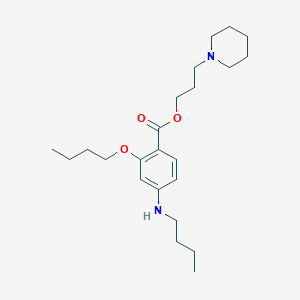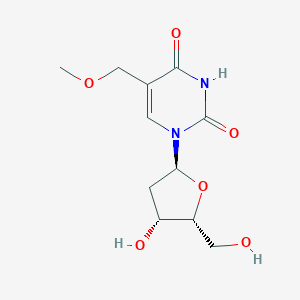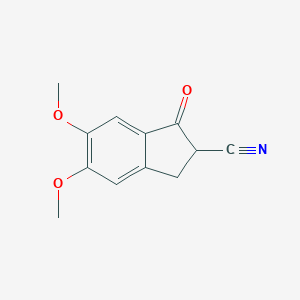
2-Cyano-5,6-dimethoxy-indan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5,6-dimethoxy-indan-1-one is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indanone derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism Of Action
The mechanism of action of 2-Cyano-5,6-dimethoxy-indan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways such as the PI3K/Akt and MAPK pathways. The compound has been found to inhibit the phosphorylation of Akt and ERK1/2, which are key regulators of cell survival and proliferation. It has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and autophagy.
Biochemical And Physiological Effects
2-Cyano-5,6-dimethoxy-indan-1-one has been found to possess various biochemical and physiological effects such as anti-cancer, neuroprotective, and anti-inflammatory activities. The compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been found to reduce oxidative stress and inflammation in Alzheimer's disease models. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Cyano-5,6-dimethoxy-indan-1-one in lab experiments include its high purity and stability, which make it easy to handle and store. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the research of 2-Cyano-5,6-dimethoxy-indan-1-one. One potential direction is to investigate its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Another direction is to explore its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to determine its optimal dosage and administration route for clinical use. Overall, the research on 2-Cyano-5,6-dimethoxy-indan-1-one has shown promising results, and it has the potential to be developed into a novel therapeutic agent for various diseases.
Scientific Research Applications
2-Cyano-5,6-dimethoxy-indan-1-one has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. The compound has been found to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's disease models. Additionally, the compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
106648-24-2 |
|---|---|
Product Name |
2-Cyano-5,6-dimethoxy-indan-1-one |
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carbonitrile |
InChI |
InChI=1S/C12H11NO3/c1-15-10-4-7-3-8(6-13)12(14)9(7)5-11(10)16-2/h4-5,8H,3H2,1-2H3 |
InChI Key |
CAPLSGGIIBXDGD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C#N)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C#N)OC |
synonyms |
2,3-DIHYDRO-5,6-DIMETHOXY-1-OXO-1H-INDENE-2-CARBONITRILE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B9909.png)
